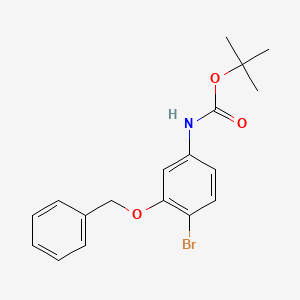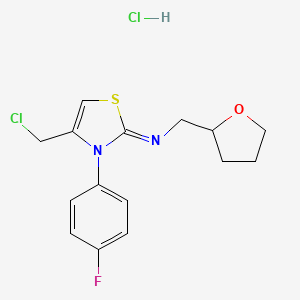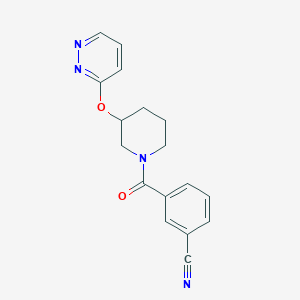
3-Methoxy-5-methylpiperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of compounds related to 3-methoxy-5-methylpiperidine often involves multi-step processes. For instance, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, which shares some structural similarities with 3-methoxy-5-methylpiperidine, entails condensation, hydrogenolysis, and substitution reactions to achieve the desired product with an overall yield of 43% (Mittelbach et al., 1988). Another related synthesis involves the transformation of 3-amino-5-aminomethyl-4-methoxymethyl-2-methylpyridine into a derivative, showcasing the versatility of pyridine derivatives in synthetic chemistry (Efremenko et al., 1981).
Molecular Structure Analysis The molecular structure and properties of such compounds can be extensively analyzed through spectroscopic methods and theoretical calculations. For example, the crystal and molecular structure of a complex compound was confirmed by X-ray diffraction, consistent with DFT optimization, providing insights into geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties Chemical reactions involving 3-methoxy-5-methylpiperidine derivatives can include oxidation, reduction, nitration, and ammoniation, as seen in the synthesis of related pyridine compounds. These reactions often require specific conditions to achieve regioselectivity and desired yields. For example, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution, oxidation, and nitration steps (C. Jun, 2007).
Physical Properties Analysis The physical properties of such compounds, including melting points, can be determined through synthesis and characterization efforts. For example, the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine revealed a melting point of 115-117 ℃, aiding in the identification and characterization of the compound (W. Jianlong, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Synthesis of Gastric-Acid Inhibiting Compounds : A study by Mittelbach et al. (1988) describes the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, showcasing the chemical versatility of methoxy-methylpiperidine derivatives Mittelbach et al., 1988.
NMR Study of Piperidine Betaine Derivatives : Research by Dega-Szafran et al. (2006) on 4-hydroxy-1-methylpiperidine betaine derivatives provides insights into the conformations and chemical shifts of similar compounds through NMR spectroscopy, highlighting the importance of structural analysis in understanding chemical behavior Dega-Szafran et al., 2006.
Chemical Properties and Reactions
Cholinergic Agonists Studies : Lambrecht (1976) investigates hydrochlorides and methiodides of acetoxypiperidine derivatives as cholinergic agonists, showing the biological relevance of methylpiperidine structures Lambrecht, 1976.
Anodic Oxidation for Synthesis : Shono et al. (1984) discuss the anodic oxidation of N-methoxycarbonylpiperidine derivatives, offering a method for synthesizing hydroxypiperidine derivatives, including pseudoconhydrine and N-methylpseudoconhydrine Shono et al., 1984.
Ring Contraction of Piperidines : Tehrani et al. (2000) describe the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, highlighting a unique reaction pathway that could have implications for the synthesis of structurally related compounds Tehrani et al., 2000.
Eigenschaften
IUPAC Name |
3-methoxy-5-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-7(9-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYACYJOBVFLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylpiperidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)



![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)


